3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride
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Overview
Description
“3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride” is a chemical compound . Pyrano[3,4-c]pyridines are of interest from both the chemical and biological aspects . They have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Synthesis Analysis
A new and effective method was developed for obtaining diamino derivatives of pyrano[3,4-c]pyridines from 3-cyanopyridin-2(1H)-ones by Smiles rearrangement of the respective oxyacetamides . The starting materials for these syntheses were condensed 3-cyanopyridin-2(1H)-ones .
Molecular Structure Analysis
The structures of the synthesized compounds were studied by NMR spectroscopy and X-ray diffraction analysis . The results of X-ray diffraction studies revealed the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
The compounds are capable of forming ambident anions, which means that alkylation reactions are generally expected to produce mixtures of O- and N-alkylation products . It is known that increasing the size of the added group and decreasing the nucleophilicity of the pyridine nitrogen atom by introducing strongly electron-withdrawing substituents raises the extent of O-alkylation .
Scientific Research Applications
Organic Synthesis and Functionalization
- The conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into a variety of derivatives, including pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine derivatives, highlights the versatility of pyran-based compounds in synthetic organic chemistry (Harb et al., 1989).
- The reactivity of 1H-pyrazole-3-carboxylic acid towards functionalization, forming compounds like 3H-imidazo[4,5-b]pyridine derivatives, underlines the potential of pyridine derivatives in the synthesis of complex organic molecules (Yıldırım et al., 2005).
Supramolecular Chemistry and Crystal Engineering
- Analysis of pyrazinic acid and isomeric methylpyrazine carboxylic acids' crystal structures revealed the occurrence of carboxylic acid-pyridine supramolecular synthons, which are crucial for designing materials with desired properties (Vishweshwar et al., 2002).
- The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines demonstrated how reactions of 4-hydroxy-6-methyl-2-pyridone can lead to compounds with potential applications in materials science (Mekheimer et al., 1997).
Metal-Organic Frameworks and Coordination Chemistry
- The formation of a discrete hexadecameric water cluster in a metal-organic framework structure illustrated the unique ways in which water molecules can be organized in solid-state structures (Ghosh & Bharadwaj, 2004).
- Coordination polymers of La(III) forming infinitely long bunched nanotubes and their conversion into an open-framework structure highlighted the structural diversity and potential for novel materials design (Ghosh & Bharadwaj, 2005).
Future Directions
Pyrano[3,4-c]pyridines and their derivatives have shown various types of biological effects, providing the motivation for further studies . Amino derivatives may serve as lead structures for the discovery of various new compounds in order to continue the search for physiologically active compounds in this series .
Properties
IUPAC Name |
3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)8-3-6-1-2-13-5-7(6)4-10-8;/h3-4H,1-2,5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJNIBKCYIYZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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